molecular formula C8H6N2O2S B2763706 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 65692-03-7

6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2763706
CAS No.: 65692-03-7
M. Wt: 194.21
InChI Key: FDHMMVAJYNHNFR-UHFFFAOYSA-N
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Description

6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with an acetyl group attached to the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . The reaction proceeds through the formation of intermediate compounds, which are then nitrated with a mixture of nitric and sulfuric acid to yield 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones. These nitro derivatives are subsequently reduced to the corresponding amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the production of this compound.

Scientific Research Applications

6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

IUPAC Name

6-acetyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5(11)6-4-9-8-10(7(6)12)2-3-13-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHMMVAJYNHNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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